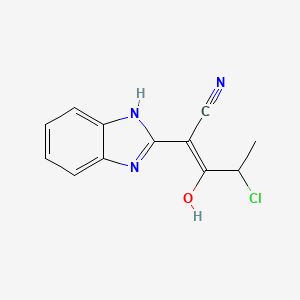
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile is a chemical compound with a complex structure that includes a benzodiazole ring, a nitrile group, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile typically involves the condensation of appropriate benzodiazole derivatives with chloroacetonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific proteins or other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile
- Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate
Uniqueness
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro substituent and the nitrile group provides opportunities for further chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
743442-02-6 |
|---|---|
Molekularformel |
C12H10ClN3O |
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-7(13)11(17)8(6-14)12-15-9-4-2-3-5-10(9)16-12/h2-5,7,17H,1H3,(H,15,16) |
InChI-Schlüssel |
PYIRIJXABBRJAW-UHFFFAOYSA-N |
SMILES |
CC(C(=C(C#N)C1=NC2=CC=CC=C2N1)O)Cl |
Kanonische SMILES |
CC(C(=C(C#N)C1=NC2=CC=CC=C2N1)O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















